Jacaric Acid methyl ester Jacaric Acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC14513578
InChI: InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-12H,3-6,13-18H2,1-2H3/b8-7-,10-9+,12-11-
SMILES:
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol

Jacaric Acid methyl ester

CAS No.:

Cat. No.: VC14513578

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Jacaric Acid methyl ester -

Specification

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
IUPAC Name methyl (8Z,10E,12Z)-octadeca-8,10,12-trienoate
Standard InChI InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-12H,3-6,13-18H2,1-2H3/b8-7-,10-9+,12-11-
Standard InChI Key HHGSORSQNMLLED-WTQDWYTRSA-N
Isomeric SMILES CCCCC/C=C\C=C\C=C/CCCCCCC(=O)OC
Canonical SMILES CCCCCC=CC=CC=CCCCCCCC(=O)OC

Introduction

Chemical Structure and Nomenclature

Jacaric acid methyl ester (JAME) is chemically designated as methyl 8(Z),10(E),12(Z)-octadecatrienoate (C₁₉H₃₂O₂; molecular weight: 292.5 g/mol) . Its structure features an 18-carbon chain with conjugated double bonds at positions 8, 10, and 12, adopting a cis-trans-cis configuration (Figure 1). This conjugation distinguishes it from non-conjugated fatty acid esters, influencing its reactivity and biological activity.

Structural Characteristics

  • Backbone: 18-carbon chain with methyl ester group at the carboxyl terminus.

  • Double Bonds: Conjugated system at Δ8 (cis), Δ10 (trans), and Δ12 (cis) positions .

  • Isomerism: Geometric isomerism due to cis-trans configurations affects interactions with enzymes and receptors .

Synthesis and Production

Transesterification of Natural Oils

JAME is synthesized via transesterification of jacaric acid-containing oils (e.g., Jacaranda seed oil) with methanol. The process typically employs alkaline catalysts such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) .

Reaction Conditions

  • Methanol-to-Oil Ratio: 1:3.0–1:8.0 (molar) .

  • Catalyst Loading: 0.5–1.0 wt% of total reactants .

  • Temperature: 60–70°C .

  • Yield: Up to 85% under optimized conditions .

Mechanism
The reaction proceeds via nucleophilic attack of methoxide on the triglyceride carbonyl group, displacing glycerol and forming methyl esters (Figure 2). Conjugated double bonds remain intact due to mild reaction conditions .

Optimization Using Response Surface Methodology (RSM)

Recent studies on similar FAMEs (e.g., cottonseed oil methyl esters) highlight the efficacy of Box-Behnken design for optimizing transesterification parameters :

ParameterOptimal RangeImpact on Yield
Methanol/Oil Ratio1:10.4Maximizes esterification
Catalyst Concentration2.5–4.0 wt%Enhances reaction rate
Reaction Time80–110 minutesEnsures completion
Temperature55–60°CBalances kinetics and stability

Physicochemical Properties

Thermal and Solubility Characteristics

  • Boiling Point: ~497 K (extrapolated from decanoic acid methyl ester data) .

  • Melting Point: 260–265 K (dependent on purity) .

  • Solubility: Miscible in chloroform, ethanol, and hexane .

  • Density: 0.88–0.90 g/cm³ at 298 K (similar to C18 FAMEs) .

  • Viscosity: 4.5–5.2 mPa·s at 298 K .

Spectroscopic Identification

  • MS/MS Fragmentation: APCI-HPLC/MS identifies conjugated double bonds via diagnostic fragments (e.g., m/z 264.1 for Δ8 and m/z 192.1 for Δ12) .

  • NMR: δ 5.3–5.4 ppm (olefinic protons), δ 3.6 ppm (methoxy group) .

Biological Metabolism and Health Implications

Conversion to Conjugated Linoleic Acid (CLA)

In vivo studies in rats demonstrate rapid β-oxidation and isomerization of JAME to 9cis,11trans-CLA, a bioactive lipid with anti-inflammatory and anti-carcinogenic properties .

Metabolic Pathway

  • Hydrolysis: Intestinal lipases cleave the methyl ester to jacaric acid.

  • Isomerization: Gut microbiota convert jacaric acid to CLA via Δ12→Δ11 double bond shift .

  • Absorption: CLA integrates into cell membranes, modulating lipid signaling pathways .

Enzyme-Substrate Interactions

Mutagenesis studies on conjugase enzymes (e.g., Momordica FADX) reveal that residues 111 and 115 influence product specificity, favoring α-eleostearic acid (Δ9cis,11trans,13trans) over punicic acid (Δ9cis,11trans,13cis) . JAME’s cis-trans-cis configuration may similarly interact with desaturases to regulate metabolite profiles.

Analytical Methods for Characterization

Gas Chromatography (GC)

  • Sample Preparation: Methylation kits (e.g., GL Sciences) derivatize free fatty acids to FAMEs for GC analysis .

  • Column: DB-WAX (60 m × 0.25 mm) for resolving conjugated isomers .

  • Detection: Flame ionization (FID) or mass spectrometry (MS) .

High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase: Acetonitrile/water gradients separate conjugated and non-conjugated FAMEs .

  • APCI-MS: Adducts (e.g., [M+55]⁺) fragment to confirm double bond positions .

Industrial and Research Applications

Biochemical Research

  • Chromatographic Standards: JAME’s conjugated structure aids in calibrating GC and HPLC systems for PUFA analysis .

  • Lipidomics: Used to study membrane fluidity and lipid-protein interactions .

Nutritional and Pharmaceutical Development

  • CLA Precursor: JAME-enriched oils are explored for functional foods targeting obesity and metabolic syndrome .

  • Drug Delivery: Lipophilic nature enhances bioavailability of hydrophobic therapeutics .

Challenges and Future Directions

Synthesis Scalability

  • Feedstock Limitations: Jacaranda seed oil scarcity necessitates alternative sources (e.g., engineered microbial systems) .

  • Catalyst Efficiency: Heterogeneous catalysts (e.g., CaO-blend) reduce purification costs .

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